![molecular formula C12H18N2OS B5403104 N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)
N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide, commonly known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and biochemical research. DMAB is a thioamide derivative of benzamide and has a molecular formula of C11H16N2OS.
Wirkmechanismus
DMAB acts as a thioamide, which is a type of organic compound that contains a sulfur atom in place of an oxygen atom in the amide functional group. Thioamides are known to undergo various chemical reactions, including nucleophilic substitution and oxidation. DMAB is believed to act as a nucleophile, which is a chemical species that donates an electron pair to an electrophile, resulting in the formation of a new chemical bond.
Biochemical and physiological effects:
DMAB has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. DMAB has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMAB has several advantages as a reagent in laboratory experiments, including its high stability and solubility in various solvents. However, DMAB can be toxic and should be handled with caution.
Zukünftige Richtungen
There are several future directions for research involving DMAB, including its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. DMAB can also be used as a precursor for the synthesis of various compounds, including thioamides and benzamides. Further studies are needed to fully understand the mechanism of action and potential applications of DMAB in various scientific research fields.
In conclusion, DMAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and biochemical research. DMAB has been extensively studied for its potential applications as a reagent in the synthesis of various compounds, as well as its biochemical and physiological effects. Further studies are needed to fully understand the potential applications of DMAB in various scientific research fields.
Synthesemethoden
DMAB can be synthesized using various methods, including the reaction of N,N-dimethyl-2-aminoethanethiol with 2-bromoacetophenone in the presence of a base. Another method involves the reaction of N,N-dimethyl-2-aminoethanethiol with 2-chloroacetophenone in the presence of a base and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
DMAB has been extensively studied for its potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. DMAB has been used as a reagent in the synthesis of various compounds, including thioamides and benzamides.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14(2)9-8-13-12(15)10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVLKRWNGHCGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.